molecular formula C12H18N2O3S B2815820 tert-Butyl (3-(S-methylsulfonimidoyl)phenyl)carbamate CAS No. 2230807-28-8

tert-Butyl (3-(S-methylsulfonimidoyl)phenyl)carbamate

Cat. No. B2815820
CAS RN: 2230807-28-8
M. Wt: 270.35
InChI Key: WDPYTMWKQISPPK-UHFFFAOYSA-N
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Description

“tert-Butyl (3-(S-methylsulfonimidoyl)phenyl)carbamate” is a chemical compound with the formula C12H18N2O3S and a molecular weight of 270.35 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES notation: O=C(NC1=CC=CC(S(=O)©=N)=C1)OC©©C . This compound contains a total of 36 bonds, including 18 non-H bonds, 9 multiple bonds, 4 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 (thio-) carbamate (aromatic) .

Scientific Research Applications

Synthesis Techniques

The compound has been involved in studies related to the synthesis of various organic molecules. For instance, tert-Butyl phenyl(phenylsulfonyl)methylcarbamate has been synthesized through asymmetric Mannich reactions, highlighting its role in producing chiral amino carbonyl compounds. This process emphasizes the importance of tert-Butyl (3-(S-methylsulfonimidoyl)phenyl)carbamate in generating compounds with potential applications in medicinal chemistry and material science (Yang, Pan, & List, 2009).

Building Blocks in Organic Synthesis

tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been recognized as the first class of N-(Boc) nitrone equivalents. These compounds serve as building blocks in organic synthesis, demonstrating their utility in creating N-(Boc)hydroxylamines and other chemical transformations. Such functionalities underscore the compound's role in expanding the toolkit for synthetic chemists, facilitating the development of new synthetic pathways and potentially new therapeutic agents (Guinchard, Vallée, & Denis, 2005).

Material Science Applications

In the realm of material science, this compound derivatives have been studied for their potential in creating thermally activated delayed fluorescence materials. Specifically, bipolar materials based on 3,6-di-tert-butyl-9-((phenylsulfonyl)phenyl)-9H-carbazoles were synthesized, with the study focusing on their electronic, photophysical, and electrochemical properties. This research indicates the compound's relevance in developing advanced materials for optoelectronic applications, such as OLEDs and other light-emitting devices (Huang et al., 2014).

properties

IUPAC Name

tert-butyl N-[3-(methylsulfonimidoyl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-12(2,3)17-11(15)14-9-6-5-7-10(8-9)18(4,13)16/h5-8,13H,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDPYTMWKQISPPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC=C1)S(=N)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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